4-nitro-N-(4-oxo-1,3-benzothiazin-2-yl)benzamide
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Overview
Description
4-nitro-N-(4-oxo-1,3-benzothiazin-2-yl)benzamide is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the benzothiazine family, which is known for its diverse biological and pharmacological activities. The molecular formula of this compound is C15H10N2O4S, and it has a molecular weight of approximately 318.32 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-nitro-N-(4-oxo-1,3-benzothiazin-2-yl)benzamide typically involves the reaction of 4-nitrobenzoyl chloride with 2-aminobenzothiazine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-nitro-N-(4-oxo-1,3-benzothiazin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carbonyl group in the benzothiazine ring can be reduced to a hydroxyl group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Reduction of the nitro group: 4-amino-N-(4-oxo-1,3-benzothiazin-2-yl)benzamide.
Reduction of the carbonyl group: 4-nitro-N-(4-hydroxy-1,3-benzothiazin-2-yl)benzamide.
Scientific Research Applications
4-nitro-N-(4-oxo-1,3-benzothiazin-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 4-nitro-N-(4-oxo-1,3-benzothiazin-2-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may inhibit certain enzymes or proteins involved in inflammatory pathways.
Pathways Involved: It may modulate the activity of signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and immune response.
Comparison with Similar Compounds
4-nitro-N-(4-oxo-1,3-benzothiazin-2-yl)benzamide can be compared with other benzothiazine derivatives:
Similar Compounds: 4-amino-N-(4-oxo-1,3-benzothiazin-2-yl)benzamide, 4-nitro-N-(4-hydroxy-1,3-benzothiazin-2-yl)benzamide.
Uniqueness: The presence of the nitro group in this compound imparts distinct electronic properties, making it a valuable compound for specific applications in medicinal chemistry and material science
Properties
Molecular Formula |
C15H9N3O4S |
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Molecular Weight |
327.3 g/mol |
IUPAC Name |
4-nitro-N-(4-oxo-1,3-benzothiazin-2-yl)benzamide |
InChI |
InChI=1S/C15H9N3O4S/c19-13(9-5-7-10(8-6-9)18(21)22)16-15-17-14(20)11-3-1-2-4-12(11)23-15/h1-8H,(H,16,17,19,20) |
InChI Key |
MLFANPZREWXVRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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